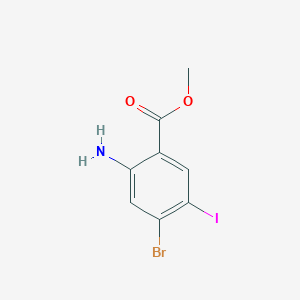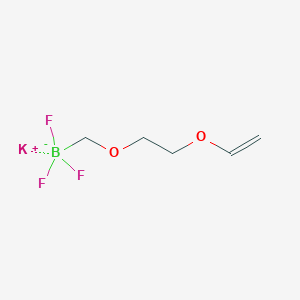![molecular formula C12H18BF3KNO2 B8003822 Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate](/img/structure/B8003822.png)
Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate is a chemical compound with the molecular formula C12H18BF3NO2K. It is a boron-containing bicyclic compound that features a tert-butoxycarbonyl (Boc) protecting group and a trifluoroborate moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Trifluoroborate Formation: The trifluoroborate moiety is introduced by reacting the intermediate with potassium trifluoroborate (KBF3).
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring purity and yield. This typically includes:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized for large-scale production.
Purification: Techniques such as crystallization, distillation, or chromatography are used to purify the final product.
Types of Reactions:
Substitution Reactions: The trifluoroborate group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The bicyclic core can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: The trifluoroborate moiety can participate in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Oxidizing Agents: Agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Coupling Reagents: Palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction typically yields alcohols or amines.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes due to its boron content.
Biology and Medicine:
Drug Development: Investigated for potential pharmacological properties and as a building block in drug synthesis.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Industry:
Material Science: Applied in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate depends on its application. In coupling reactions, the trifluoroborate group acts as a nucleophile, participating in the formation of carbon-carbon bonds. In biological systems, the Boc group can be removed under acidic conditions, revealing an active amine that can interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
- Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-boronic acid
- Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-boronic ester
Uniqueness: Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity compared to boronic acids and esters. This makes it particularly useful in Suzuki-Miyaura coupling reactions, offering advantages in terms of stability and reactivity.
This detailed overview should provide a comprehensive understanding of Potassium 8-Boc-8-azabicyclo[321]oct-2-ene-3-trifluoroborate, its preparation, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
potassium;trifluoro-[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BF3NO2.K/c1-12(2,3)19-11(18)17-9-4-5-10(17)7-8(6-9)13(14,15)16;/h6,9-10H,4-5,7H2,1-3H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXIYCMPGDVUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2CCC(C1)N2C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BF3KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II)](/img/structure/B8003761.png)
![6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one](/img/structure/B8003763.png)





![4-[4-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B8003776.png)
![4,4,5,5-Tetramethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)-1,3,2-dioxaborolane](/img/structure/B8003778.png)
![(1R,2S,6S,7S,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B8003785.png)


